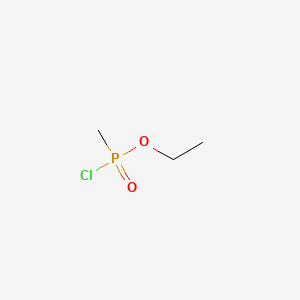
Ethyl methylphosphonochloridoate
Overview
Description
Methylphosphonochloridic acid, ethyl ester is an organophosphorus compound with the chemical formula C3H8ClO2P. This compound is a derivative of phosphonic acid and is characterized by the presence of a phosphorus atom bonded to a chlorine atom, an ethyl ester group, and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphosphonochloridic acid, ethyl ester can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester. The general reaction is as follows:
[ \text{CH}_3\text{P(O)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_3\text{)Cl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of methylphosphonochloridic acid, ethyl ester often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonochloridic acid, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonate esters.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield methylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions of acids or bases.
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and alcohols.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: Methylphosphonic acid and ethanol.
Substitution: Various phosphonate esters, depending on the nucleophile used.
Scientific Research Applications
Methylphosphonochloridic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylphosphonochloridic acid, ethyl ester involves its reactivity with nucleophiles. The chlorine atom is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: A related compound with similar chemical properties but lacking the ester group.
Ethylphosphonic acid: Another related compound with an ethyl group instead of a methyl group.
Phosphonic acid esters: A broader class of compounds with similar structures and reactivity.
Uniqueness
Methylphosphonochloridic acid, ethyl ester is unique due to the presence of both a chlorine atom and an ethyl ester group, which confer specific reactivity and properties. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLLQQBEJNHPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967308 | |
| Record name | Ethyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-09-3 | |
| Record name | Methylphosphonochloridic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















